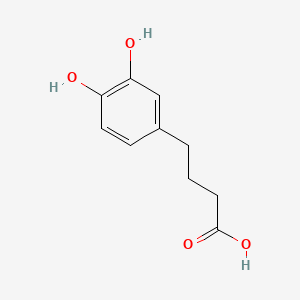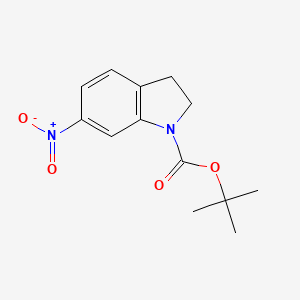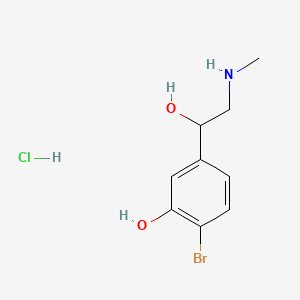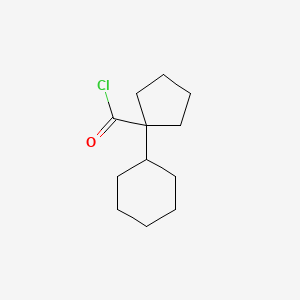
3-O-Methyl-L-DOPA-d3 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl-L-DOPA-d3 Methyl Ester is a deuterium-labeled analogue of 3-O-Methyl-L-DOPA Methyl Ester. This compound is primarily used in research to study the metabolism and pharmacokinetics of L-DOPA derivatives. It is a stable isotope-labeled compound, which makes it useful in various analytical techniques, including mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl-L-DOPA-d3 Methyl Ester involves the methylation of L-DOPA followed by esterification. The deuterium labeling is introduced during the methylation step. The typical reaction conditions include the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at room temperature to avoid any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Methyl-L-DOPA-d3 Methyl Ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-O-Methyl-L-DOPA-d3 Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard in mass spectrometry for the quantification of L-DOPA and its metabolites.
Biology: The compound is used to study the metabolic pathways of L-DOPA in biological systems.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of L-DOPA derivatives, which are crucial in the treatment of Parkinson’s disease.
Industry: It is used in the development of new drugs and therapeutic agents targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-O-Methyl-L-DOPA-d3 Methyl Ester involves its metabolism by catechol-O-methyltransferase (COMT) to form 3-O-Methyl-L-DOPA. This process competes with the metabolism of L-DOPA, thereby affecting the levels of dopamine in the brain. The compound acts as a competitive inhibitor of L-DOPA and dopamine, influencing their pharmacodynamics.
Comparación Con Compuestos Similares
3-O-Methyl-L-DOPA: The non-deuterated analogue, which is also a metabolite of L-DOPA.
L-DOPA: The parent compound used in the treatment of Parkinson’s disease.
3-Methoxy-L-tyrosine: Another derivative of L-DOPA with similar metabolic pathways.
Uniqueness: 3-O-Methyl-L-DOPA-d3 Methyl Ester is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The deuterium atoms make it distinguishable from its non-labeled counterparts in mass spectrometry, allowing for precise quantification and tracking in metabolic studies.
Propiedades
Número CAS |
1795785-77-1 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
228.262 |
Nombre IUPAC |
methyl (2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3/t8-/m0/s1/i1D3 |
Clave InChI |
OSGOAQVFZXVPBZ-TUWYYBGVSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)N)O |
Sinónimos |
3-Methoxy-d3-L-tyrosine Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B589319.png)
![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)
![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)
![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)







